4,4,5,5,6,6,7,7,7-Nonafluoroheptyl iodide
Overview
Description
Synthesis Analysis
The synthesis of 4,4,5,5,6,6,7,7,7-Nonafluoroheptyl iodide and related compounds often involves halogenation reactions where iodide is introduced into a fluorinated carbon chain. A notable method for modifying compounds with similar structures includes the selective substitution of an iodine atom for hydrogen, showcasing the complexity and specificity required in the synthesis of such highly fluorinated iodides (Bazhin et al., 2009).
Molecular Structure Analysis
The molecular structure of 4,4,5,5,6,6,7,7,7-Nonafluoroheptyl iodide is characterized by the presence of a nonafluorinated heptyl chain attached to an iodide ion. This structure is significant for its high degree of fluorination, which impacts its physical and chemical properties. Studies on similar compounds have focused on the solid-state structures and the spatial arrangement of fluorinated groups and iodide ions, which can influence reactivity and interaction with other molecules (Voelker et al., 1999).
Chemical Reactions and Properties
Compounds like 4,4,5,5,6,6,7,7,7-Nonafluoroheptyl iodide participate in various chemical reactions, including nucleophilic substitutions and oxidative couplings. These reactions are facilitated by the presence of the iodide group, which can act as a leaving group or a reactive site for further chemical transformations. An example of such reactivity includes the iodine-catalyzed oxidative synthesis of complex molecules, demonstrating the role of iodine in facilitating organic reactions (Mohammed et al., 2015).
Scientific Research Applications
Chemical Transformations:
- Bazhin et al. (2009) explored the selective substitution of the iodine atom in 4,4,5,5,6,6,7,7,7-nonafluoro-2-iodoheptyl glycidyl ether, leading to significant yields of the deiodination product. This study highlights the potential for creating novel compounds through chemical transformations of fluorinated iodides (Bazhin, Gorbunova, Zapevalov, & Saloutin, 2009).
Material Science Applications:
- Murthy & Khanna (1993) investigated the incorporation of iodine into Nylon 6, revealing significant iodine uptake and various structural transformations. This research indicates potential applications in enhancing the properties of polymers through iodine integration (Murthy & Khanna, 1993).
Photobiological Studies:
- Rahn (1997) described the use of potassium iodide as a chemical actinometer for 254 nm radiation, demonstrating the utility of iodide in measuring UV radiation, particularly in germicidal applications (Rahn, 1997).
Biochemical Research:
- Lehrer (1971) studied the effect of iodide on the fluorescence of tryptophyl compounds, providing insights into the use of iodide in probing protein structure and function (Lehrer, 1971).
Analytical Chemistry:
- Al-hajjaji (1987) developed a method for the determination of iodide using spectrophotometry and spectrofluorimetry, demonstrating the role of iodide in analytical applications (Al-hajjaji, 1987).
Organic Synthesis:
- Tedder, Walton, & Vertommen (1979) examined the addition of perfluoro-t-butyl radicals to fluoro-olefins, highlighting the reactivity of fluorinated iodides in organic synthesis (Tedder, Walton, & Vertommen, 1979).
Environmental Science:
- Hu et al. (2005) conducted studies on the sorption and transport of iodine species in sediments, which is crucial for understanding environmental iodine cycling and its impact (Hu, Zhao, Moran, & Seaman, 2005).
properties
IUPAC Name |
1,1,1,2,2,3,3,4,4-nonafluoro-7-iodoheptane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F9I/c8-4(9,2-1-3-17)5(10,11)6(12,13)7(14,15)16/h1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPQUIZZKLVTZOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)CI | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F9I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40475879 | |
Record name | 4,4,5,5,6,6,7,7,7-Nonafluoroheptyl iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40475879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,5,5,6,6,7,7,7-Nonafluoroheptyl iodide | |
CAS RN |
183547-74-2 | |
Record name | 4,4,5,5,6,6,7,7,7-Nonafluoroheptyl iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40475879 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4,5,5,6,6,7,7,7-Nonafluoroheptyl iodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.